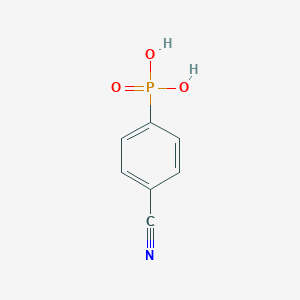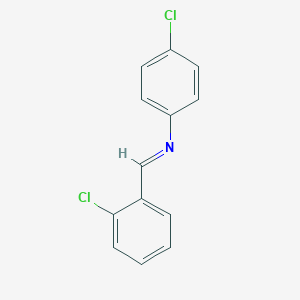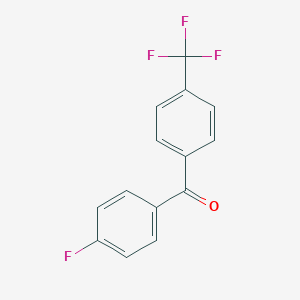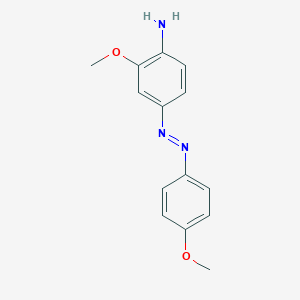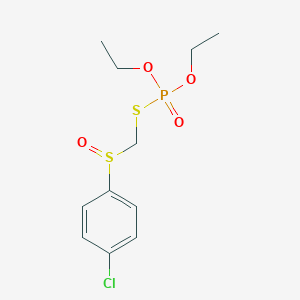![molecular formula C17H19N3O8 B103334 [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate CAS No. 16754-78-2](/img/structure/B103334.png)
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA is a derivative of the nucleoside adenosine and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is not fully understood, but it is believed to involve the inhibition of viral entry into host cells. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been shown to bind to the CD4 receptor on the surface of T cells, which is the primary receptor for HIV-1. This binding prevents the virus from binding to the receptor and entering the cell. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been shown to inhibit the fusion of viral and cellular membranes, which is another critical step in the viral replication cycle.
生化学的および生理学的効果
In addition to its antiviral activity, [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been found to exhibit a range of biochemical and physiological effects. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been shown to induce the production of cytokines, which are signaling molecules that play a critical role in the immune response. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been found to inhibit the activation of T cells, which are immune cells that play a crucial role in the adaptive immune response.
実験室実験の利点と制限
One of the main advantages of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is its potent antiviral activity, which makes it a valuable tool for studying viral replication and pathogenesis. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is also relatively easy to synthesize, which makes it readily available for use in lab experiments. One limitation of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is its potential toxicity, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate. One area of research is the development of more potent derivatives of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate that exhibit improved antiviral activity and decreased toxicity. Another area of research is the study of the mechanism of action of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate, which could lead to the development of new antiviral therapies. Finally, [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate could be used as a tool for studying the immune response and the role of cytokines in the immune system.
合成法
The synthesis of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate involves the use of several chemical reactions. The starting material for the synthesis is adenosine, which is converted into 5'-O-trityl-2',3'-O-isopropylidene adenosine. This compound is then reacted with 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid to give 5'-O-trityl-2',3'-O-isopropylidene-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxamide. The final step of the synthesis involves the selective acetylation of the hydroxyl groups at positions 3 and 4 of the pyrimidine ring to yield [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate.
科学的研究の応用
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, where [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been found to exhibit potent antiviral activity against a range of viruses, including HIV-1, SARS-CoV, and MERS-CoV. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been shown to inhibit the replication of hepatitis B virus and cytomegalovirus.
特性
CAS番号 |
16754-78-2 |
|---|---|
製品名 |
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate |
分子式 |
C17H19N3O8 |
分子量 |
393.3 g/mol |
IUPAC名 |
[3,4-diacetyloxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19N3O8/c1-8(21)25-6-12-13(26-9(2)22)14(27-10(3)23)17(28-12)20-5-4-11-15(20)18-7-19-16(11)24/h4-5,7,12-14,17H,6H2,1-3H3,(H,18,19,24) |
InChIキー |
ZKUJHWPESMWIFH-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2NC=NC3=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2N=CNC3=O)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2NC=NC3=O)OC(=O)C)OC(=O)C |
同義語 |
[3,4-diacetyloxy-5-(5-oxo-2,4,9-triazabicyclo[4.3.0]nona-3,7,10-trien-9-yl)oxolan-2-yl]methyl acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




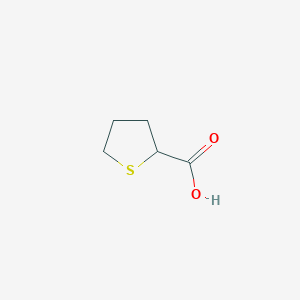
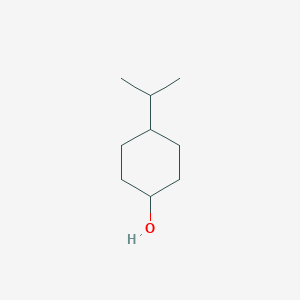
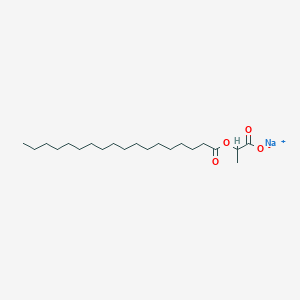
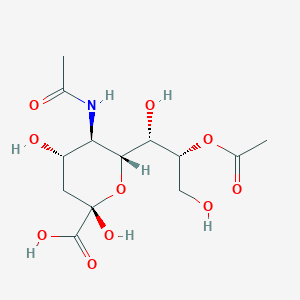
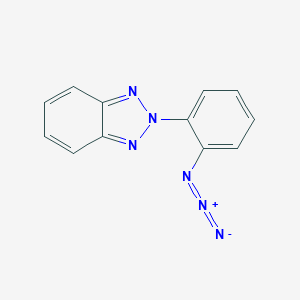
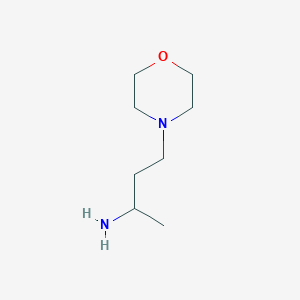
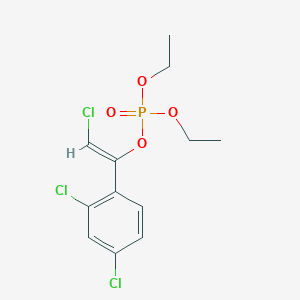
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
